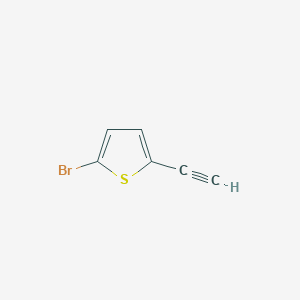

2-Bromo-5-ethynylthiophene

Description

BenchChem offers high-quality 2-Bromo-5-ethynylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethynylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDCGFLVLPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479687 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105995-73-1 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-Bromo-5-ethynylthiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 2-Bromo-5-ethynylthiophene, a valuable building block in the development of advanced organic materials and pharmaceuticals. The synthesis is typically achieved through a two-step process commencing with a selective Sonogashira coupling of 2,5-dibromothiophene with a protected alkyne, followed by the removal of the protecting group to yield the target compound. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-Bromo-5-ethynylthiophene proceeds via two key transformations:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2,5-dibromothiophene and (trimethylsilyl)acetylene. This step selectively introduces the protected ethynyl group at one of the bromine-substituted positions of the thiophene ring.

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the alkyne to yield the terminal ethynyl functionality. This is typically achieved under basic conditions.

A schematic representation of this synthetic route is provided below.

Caption: Synthetic pathway for 2-Bromo-5-ethynylthiophene.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene

This procedure details the Sonogashira coupling of 2,5-dibromothiophene with (trimethylsilyl)acetylene.

Materials:

-

2,5-Dibromothiophene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in triethylamine (1 mL), a solution of trimethylsilylacetylene (0.83 mmol) in triethylamine (1 mL) is added dropwise.

-

Bis(triphenylphosphine)palladium(II) dichloride (0.003 mmol) and triphenylphosphine (0.004 mmol) are subsequently added, and the mixture is heated to 35 °C for 10 minutes.[1]

-

Copper(I) iodide (0.006 mmol) is then added, and the reaction mixture is stirred at 60 °C for 3 hours.[1]

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and poured into water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene.

Step 2: Synthesis of 2-Bromo-5-ethynylthiophene

This procedure describes the deprotection of the trimethylsilyl group to yield the final product.

Materials:

-

2-Bromo-5-((trimethylsilyl)ethynyl)thiophene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water

-

Ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the TMS-protected alkyne (e.g., 31.52 mmol) in methanol (250 mL), potassium carbonate (e.g., 3.9 mmol) is added.[2]

-

The mixture is stirred for 2 hours at room temperature under a nitrogen atmosphere.[2]

-

The methanol is evaporated, and the residue is taken up in water.

-

The product is extracted with ether.

-

The combined ether solutions are washed with brine and dried over anhydrous sodium sulfate.[3]

-

The solvent is evaporated to afford the pure 2-Bromo-5-ethynylthiophene.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents for the Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene

| Reagent | Molar Ratio (relative to 2,5-dibromothiophene) |

| 2,5-Dibromothiophene | 1.0 |

| (Trimethylsilyl)acetylene | 1.0 |

| Pd(PPh₃)₂Cl₂ | 0.0036 |

| CuI | 0.0072 |

| PPh₃ | 0.0048 |

Table 2: Reaction Conditions and Yield for the Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene

| Parameter | Value |

| Temperature | 60 °C |

| Reaction Time | 3 hours |

| Yield | 56%[1] |

Table 3: Reagents for the Synthesis of 2-Bromo-5-ethynylthiophene

| Reagent | Molar Ratio (relative to TMS-protected alkyne) |

| 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene | 1.0 |

| Potassium Carbonate | ~0.12 |

Table 4: Reaction Conditions and Yield for the Synthesis of 2-Bromo-5-ethynylthiophene

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Yield | 95%[3] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-5-ethynylthiophene.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Bromo-5-ethynylthiophene (CAS 105995-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential applications of 2-Bromo-5-ethynylthiophene (CAS No. 105995-73-1). The information is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.

Core Properties and Data

2-Bromo-5-ethynylthiophene is a substituted thiophene derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom and a terminal alkyne group, makes it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 105995-73-1 | [2] |

| Molecular Formula | C₆H₃BrS | [2] |

| Molecular Weight | 187.06 g/mol | [2] |

| IUPAC Name | 2-Bromo-5-ethynylthiophene | [2] |

| Canonical SMILES | C#CC1=CC=C(S1)Br | [2] |

| InChI Key | UYVDCGFLVLPESJ-UHFFFAOYSA-N | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Density | 1.684 g/mL (for 2-Bromothiophene) | [4] |

| Boiling Point | 153.5 °C (for 2-Bromothiophene) | [4] |

| Storage Conditions | 2 - 8 °C, in a dark place under an inert atmosphere | [3] |

Spectral Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.209, 7.037, 6.859 ppm (for 2-Bromothiophene) | [5] |

| ¹³C NMR | Spectral data for related compounds are available. | [6] |

Synthesis of 2-Bromo-5-ethynylthiophene

The primary synthetic route to 2-Bromo-5-ethynylthiophene is a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of 2,5-Dibromothiophene with (Trimethylsilyl)acetylene

-

Reagents: 2,5-Dibromothiophene, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N).

-

Procedure:

-

To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in Et₃N (1 mL), add a solution of trimethylsilylacetylene (0.83 mmol) in Et₃N (1 mL) dropwise.

-

Add Pd(PPh₃)₂Cl₂ (0.003 mmol) and PPh₃ (0.004 mmol) to the mixture and heat to 35 °C for 10 minutes.

-

Add CuI (0.006 mmol) and stir the reaction mixture at 60 °C for 3 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate, pour it into water, and extract with ethyl acetate (3 x 5 mL).

-

Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent.

-

Purify the crude product by chromatography (SiO₂, hexane) to yield 3-bromo-2-(2-trimethylsilylethyn-1-yl)thiophene.[7]

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Reagents: Trimethylsilyl-protected alkyne, Sodium ascorbate, Copper(II) sulfate, Ethanol, Water.

-

Procedure:

-

Dissolve the trimethylsilylacetylene derivative (0.1 mol) in an ethanol:water (5:5, v:v) mixture.

-

Add sodium ascorbate (0.3 mol) and copper sulfate (0.1 mol) at room temperature.

-

Stir the reaction mixture at room temperature for 5-15 minutes, monitoring completion by TLC.

-

Add ethyl acetate and extract twice.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude compound by flash column chromatography (silica gel, 6-10% ethyl acetate in hexane) to obtain the terminal alkyne.[8]

-

Biological Activities and Potential Applications

2-Bromo-5-ethynylthiophene and its derivatives have shown promise in several therapeutic areas, including as antimicrobial and anticancer agents.

Antimicrobial Activity

Thiophene derivatives have been investigated for their antibacterial properties.[9][10][11] The proposed mechanism of action often involves the disruption of essential bacterial processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, 2-Bromo-5-ethynylthiophene stock solution in DMSO.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plates.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

Anticancer Activity: MMP Inhibition

Derivatives of 2-Bromo-5-ethynylthiophene have been explored for their potential to inhibit matrix metalloproteinases (MMPs), enzymes that are often dysregulated in cancer and contribute to tumor invasion and metastasis.[12][13]

Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)

-

Materials: MMP enzyme, fluorogenic MMP substrate, assay buffer, test inhibitor (2-Bromo-5-ethynylthiophene derivative), 96-well microplate suitable for fluorescence, fluorescence plate reader.

-

Procedure:

-

Prepare dilutions of the test inhibitor in assay buffer.

-

In the microplate, combine the MMP enzyme, assay buffer, and the test inhibitor or vehicle control.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Calculate the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

Suppliers

2-Bromo-5-ethynylthiophene is available from various chemical suppliers for research purposes. A partial list of suppliers includes:

| Supplier | Website |

| BLD Pharm | --INVALID-LINK-- |

| Smolecule | --INVALID-LINK-- |

| ECHEMI | --INVALID-LINK-- |

| PharmaSources | --INVALID-LINK-- |

| JHECHEM CO LTD | --INVALID-LINK-- |

Note: This is not an exhaustive list, and availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information.

Safety Information

2-Bromothiophene, a related compound, is classified as flammable and toxic.[4] It is crucial to handle 2-Bromo-5-ethynylthiophene with appropriate safety precautions in a well-ventilated laboratory environment. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

- 1. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-5-ethynylthiophene | 105995-73-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 5. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Hazards and Toxicity of 2-Bromo-5-ethynylthiophene

Disclaimer: Comprehensive toxicological data for 2-Bromo-5-ethynylthiophene is not available in publicly accessible literature. This guide infers potential hazards based on the known toxicological profiles of its structural components: the thiophene ring, the bromo substituent, and the ethynyl group. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals as a preliminary resource for risk assessment and safe handling practices. All quantitative data presented are for structurally related compounds and should not be directly extrapolated to 2-Bromo-5-ethynylthiophene without experimental verification.

Introduction

2-Bromo-5-ethynylthiophene is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a thiophene core, a bromine atom, and an ethynyl group, each contributing to its chemical reactivity and, consequently, its potential biological activity and toxicity. Understanding the potential hazards associated with this compound is crucial for ensuring laboratory safety and for guiding the design of future molecules with improved safety profiles. This technical guide provides an overview of the inferred toxicological properties of 2-Bromo-5-ethynylthiophene, detailed experimental protocols for its toxicological assessment, and visual representations of relevant biological pathways and experimental workflows.

Inferred Hazard Profile

The toxicological profile of 2-Bromo-5-ethynylthiophene is inferred from the known hazards of thiophene derivatives, brominated aromatic compounds, and ethynyl-containing molecules.

2.1. Thiophene Moiety: The thiophene ring is a known structural alert in toxicology.[1][2] Metabolism of thiophene-containing compounds by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[1][2][3][4][5][6] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity. This bioactivation pathway is associated with observed hepatotoxicity and nephrotoxicity in several thiophene-containing drugs.[1][3][4][5][6] Unsubstituted thiophene has been shown to cause neuronal degeneration in rats.[7]

2.2. Bromo Substituent: The presence of a bromine atom on the aromatic ring can significantly influence the compound's toxicity. Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[8][9] Some brominated compounds are known endocrine disruptors and can cause skin disorders.[10] Furthermore, combustion of brominated organic molecules can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[8] The LD50 of 2-bromothiophene is significantly lower than that of unsubstituted thiophene, indicating that bromination increases its acute toxicity.[11][12]

2.3. Ethynyl Group: The ethynyl group (-C≡CH) is a reactive functional group. While specific data on the toxicity of 2-Bromo-5-ethynylthiophene is lacking, the toxicity of other ethynyl-containing compounds, such as phenylacetylene (ethynylbenzene), suggests potential hazards. Phenylacetylene is a known skin and eye irritant, an aspiration hazard, and is suspected to be a carcinogen, with toxic effects on the liver, kidneys, and central nervous system.[13][14] Ethinyl estradiol, a synthetic estrogen, is a potent endocrine disruptor.[15][16]

2.4. Combined Inferred Hazards: Based on the toxicological profiles of its constituent parts, 2-Bromo-5-ethynylthiophene is predicted to be a hazardous compound. Key concerns include:

-

Metabolic Activation: Potential for CYP450-mediated bioactivation to reactive metabolites, leading to organ toxicity (liver, kidney).

-

Genotoxicity and Mutagenicity: The reactive nature of the ethynyl group and the potential for forming DNA adducts from thiophene ring oxidation suggest a risk of genotoxicity.

-

Irritation: Potential for skin and eye irritation.

-

Systemic Toxicity: Potential for toxicity to the central nervous system and endocrine system.

Quantitative Toxicity Data for Structurally Related Compounds

The following tables summarize available quantitative toxicity data for compounds structurally related to 2-Bromo-5-ethynylthiophene. This data is provided for comparative purposes and to underscore the need for caution when handling the title compound.

Table 1: Acute Toxicity Data for Thiophene and Brominated Thiophenes

| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference(s) |

| Thiophene | 110-02-1 | Mouse | Oral | >500 mg/kg, 1902 mg/kg | [1][17] |

| 2-Bromothiophene | 1003-09-4 | Rat | Oral | 200-250 mg/kg | [11][12][18] |

| 2-Bromothiophene | 1003-09-4 | Rat | Inhalation | LC50: 1040 mg/m³/4h | [11][18] |

Table 2: Acute Toxicity Data for Phenylacetylene (Ethynylbenzene)

| Compound | CAS Number | Test Species | Route of Administration | LD50/LDLo | Reference(s) |

| Phenylacetylene | 536-74-3 | Rat | Oral | LD50: >2000 mg/kg | [19] |

| Phenylacetylene | 536-74-3 | Rat | Oral | LDLo: 10 mL/kg | [13] |

Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicity data, a battery of in vitro assays is recommended to characterize the toxicological profile of 2-Bromo-5-ethynylthiophene. Standard protocols for key assays are detailed below.

4.1. Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[20][21][22][23]

-

Objective: To determine if 2-Bromo-5-ethynylthiophene can induce reverse mutations in histidine-requiring strains of S. typhimurium.

-

Methodology:

-

Strain Selection: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Dose Selection: Use a minimum of five different concentrations of the test compound, typically in a logarithmic series. The highest concentration should be 5 mg/plate or the highest non-toxic concentration.

-

Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for the non-activated assay).

-

Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least double the background revertant count.[20][21]

-

4.2. In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[24][25][26]

-

Objective: To evaluate the potential of 2-Bromo-5-ethynylthiophene to induce micronuclei in cultured mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

Methodology:

-

Cell Culture and Treatment: Culture cells to approximately 50% confluency. Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

-

Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

-

Harvesting and Staining: Harvest the cells after a period equivalent to 1.5-2 normal cell cycles. Fix the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[25]

-

4.3. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]

-

Objective: To determine the concentration of 2-Bromo-5-ethynylthiophene that causes a 50% reduction in the viability (IC50) of a selected cell line (e.g., HepG2, HEK293).

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-Bromo-5-ethynylthiophene for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[27][29][30]

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 9. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 10. 10 Health Dangers of Bromine [globalhealing.com]

- 11. 2-Bromothiophene - Hazardous Agents | Haz-Map [haz-map.com]

- 12. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 13. Phenylacetylene - Hazardous Agents | Haz-Map [haz-map.com]

- 14. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 15. Subacute oral toxicity study of ethynylestradiol and bisphenol A, based on the draft protocol for the "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neonatal exposure to 17α-ethynyl estradiol (EE) disrupts follicle development and reproductive hormone profiles in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 25. criver.com [criver.com]

- 26. Micronucleus Assay [bio-protocol.org]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. broadpharm.com [broadpharm.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Bromo-5-ethynylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-ethynylthiophene, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While a detailed historical record of its initial discovery is not extensively documented in publicly accessible literature, its synthesis relies on well-established and fundamental reactions in organic chemistry. This guide outlines the logical synthetic pathway, detailed experimental protocols for its preparation, and its key physicochemical properties. The strategic placement of the bromo and ethynyl functionalities on the thiophene ring makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions.

Introduction

2-Bromo-5-ethynylthiophene is a substituted thiophene characterized by a bromine atom at the 2-position and a terminal alkyne (ethynyl group) at the 5-position. This arrangement of functional groups provides two reactive sites for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of conjugated polymers, pharmaceuticals, and organic electronic materials. The thiophene ring itself is a common scaffold in many biologically active compounds and functional materials. The bromine atom can be readily displaced or utilized in cross-coupling reactions such as Suzuki, Stille, and Heck couplings, while the terminal alkyne is a key participant in Sonogashira couplings, "click" chemistry, and other addition reactions.

Postulated Discovery and Synthetic Evolution

The key transformations are:

-

Selective Monosubstitution via Sonogashira Coupling: The development of the Sonogashira coupling in the 1970s provided a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and sp-hybridized carbon atoms (of terminal alkynes). The selective mono-alkynylation of dihalogenated heterocycles is a well-established strategy. In this case, 2,5-dibromothiophene is reacted with a protected form of acetylene, typically trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. The use of a protected alkyne is crucial to prevent the formation of the dialkynylated byproduct.

-

Deprotection of the Terminal Alkyne: The trimethylsilyl (TMS) group serves as a temporary protecting group for the terminal alkyne. Following the Sonogashira coupling, the TMS group is selectively removed under mild basic or fluoride-mediated conditions to yield the free terminal alkyne, 2-Bromo-5-ethynylthiophene.

This synthetic strategy offers high selectivity and good overall yields, making it the standard approach for accessing this and similar compounds.

Synthetic Workflow

The logical workflow for the synthesis of 2-Bromo-5-ethynylthiophene is depicted in the following diagram.

Caption: Synthetic pathway for 2-Bromo-5-ethynylthiophene.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Bromo-5-ethynylthiophene, based on established procedures for similar compounds.

Step 1: Synthesis of 2-Bromo-5-(trimethylsilylethynyl)thiophene

This procedure is adapted from the general principles of Sonogashira coupling reactions.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,5-Dibromothiophene | 241.93 | 10.0 | 2.42 g |

| Trimethylsilylacetylene (TMSA) | 98.22 | 11.0 | 1.54 mL |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.3 (3 mol%) | 210 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.6 (6 mol%) | 114 mg |

| Triethylamine (TEA) | 101.19 | - | 50 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (2.42 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mol%), and copper(I) iodide (114 mg, 0.6 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) are added via syringe.

-

Trimethylsilylacetylene (1.54 mL, 11.0 mmol) is added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is then heated to 60 °C and stirred for 12-16 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether (100 mL) and washed with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-5-(trimethylsilylethynyl)thiophene as a colorless to pale yellow oil.

Step 2: Synthesis of 2-Bromo-5-ethynylthiophene

This procedure describes the deprotection of the silyl group to yield the terminal alkyne.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromo-5-(trimethylsilylethynyl)thiophene | 261.24 | 8.0 | 2.09 g |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 8.8 (1.1 eq) | 8.8 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 40 mL |

Procedure:

-

Dissolve 2-Bromo-5-(trimethylsilylethynyl)thiophene (2.09 g, 8.0 mmol) in anhydrous tetrahydrofuran (40 mL) in a 100 mL round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add tetrabutylammonium fluoride (1M solution in THF, 8.8 mL, 8.8 mmol) dropwise to the stirring solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of water (50 mL).

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane or a hexane/dichloromethane gradient) to yield 2-Bromo-5-ethynylthiophene.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for 2-Bromo-5-ethynylthiophene.

Table 1: Physical Properties

| Property | Value |

| CAS Number | 105995-73-1 |

| Molecular Formula | C₆H₃BrS |

| Molecular Weight | 187.06 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Melting Point | Not available in the searched literature |

| Boiling Point | Not available in the searched literature |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | d | 1H | Thiophene H-3 |

| ~ 6.95 | d | 1H | Thiophene H-4 |

| ~ 3.30 | s | 1H | Ethynyl C-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 133 | Thiophene C-3 |

| ~ 127 | Thiophene C-4 |

| ~ 122 | Thiophene C-5 |

| ~ 115 | Thiophene C-2 |

| ~ 82 | Ethynyl C (quat) |

| ~ 78 | Ethynyl C-H |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong | ≡C-H stretch (alkyne) |

| ~ 3100 | Weak | =C-H stretch (thiophene ring) |

| ~ 2100 | Medium | C≡C stretch (alkyne) |

| ~ 1450 | Medium | C=C stretch (thiophene ring) |

| ~ 800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| ~ 690 | Medium | C-S stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 107 | Medium | [M - Br]⁺ |

| 83 | Medium | [C₄H₃S]⁺ (Thiophene ring fragment) |

Logical Relationships and Pathways

The following diagram illustrates the relationship between the starting materials, intermediates, and the final product, highlighting the key transformations.

Caption: Logical flow from starting materials to the final product.

Conclusion

2-Bromo-5-ethynylthiophene is a valuable and versatile building block in modern organic synthesis. Although its specific discovery is not prominently documented, its synthesis is a clear application of powerful and selective chemical reactions, primarily the Sonogashira coupling. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals in the fields of drug development and materials science to utilize this compound in the creation of novel and functional molecules. Further research into the applications of this compound is likely to yield new discoveries in these areas.

Application Notes and Protocols for the Polymerization of 2-Bromo-5-ethynylthiophene for Conducting Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel conducting polymers with tailored properties is a cornerstone of materials science, with significant implications for organic electronics, sensor technology, and biomedical applications. Polythiophenes and their derivatives are a prominent class of conducting polymers, valued for their environmental stability and tunable electronic characteristics.[1] This document provides detailed application notes and experimental protocols for the synthesis of conducting polymers from 2-Bromo-5-ethynylthiophene, a promising monomer for the creation of highly conjugated systems. The presence of both a bromo and an ethynyl group allows for versatile polymerization strategies, primarily through cross-coupling reactions, to yield polymers with unique optical and electronic properties.

This document outlines two primary polymerization methodologies: Sonogashira polycondensation and Glaser-Hay oxidative coupling. Each method offers a distinct pathway to polymer synthesis, resulting in different polymer structures and properties. Detailed protocols for each method are provided, along with expected material properties based on analogous polymer systems.

Polymerization Strategies for 2-Bromo-5-ethynylthiophene

The bifunctional nature of 2-Bromo-5-ethynylthiophene allows for its polymerization through several cross-coupling methodologies. The two most pertinent methods are:

-

Sonogashira Polycondensation: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of one monomer and the aryl halide of another.[2] This results in a polymer with alternating thiophene and ethynylene units.

-

Glaser-Hay Oxidative Coupling: This copper-catalyzed reaction facilitates the homocoupling of the terminal alkyne functionalities of the monomer.[3][4] The resulting polymer features a diyne linkage between the thiophene rings.

The choice of polymerization method will significantly influence the resulting polymer's conjugation length, solubility, and ultimately, its conductive properties.

Data Presentation

Due to the limited availability of specific experimental data for the polymerization of 2-Bromo-5-ethynylthiophene, the following tables summarize representative data from analogous poly(thiophene-ethynylene) and alternating thiophene copolymers. This data provides a reasonable expectation for the properties of the polymers synthesized from the protocols herein.

Table 1: Molecular Weight and Thermal Properties of Analogous Alternating Thiophene Copolymers

| Polymer Architecture | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (Td) (°C) |

| Alternating Fluorene-Thiophene Copolymer | 8,600 - 17,200[5] | 14,600 - 21,300[5] | 1.2 - 1.7[5] | > 300[5] |

| Alternating Binaphthyl-Thiophene Copolymer | 2,750 - 4,930[6] | - | 1.7 - 2.9[6] | - |

| Alternating Thiophene-Thiophene Copolymer | 33,200 - 70,100[7] | - | 1.07 - 1.38[7] | - |

| Naphthodithiophene-Benzothiadiazole Copolymer | 44,000 - 72,000[8] | - | 1.6 - 2.1[8] | 353 - 389[8] |

Table 2: Electrical and Optical Properties of Analogous Thiophene-Based Polymers

| Polymer Type | Electrical Conductivity (S/cm) | Optical Band Gap (Eg) (eV) |

| Regioregular Poly(3-alkylthiophene) | 10 - 1000[1] | ~2.0[9] |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 1 - 500[10] | 1.6 - 1.7 |

| Pristine Polythiophene | 10⁻⁵ - 10[11] | 2.0 - 2.2[9] |

| Alternating Fluorene-Thiophene Copolymer | - | 2.7[5] |

| Thiophene and Benzodithiophene-Based Copolymers | - | ~1.5[12] |

Experimental Protocols

Method 1: Sonogashira Polycondensation of 2-Bromo-5-ethynylthiophene

This protocol describes the synthesis of a poly(thiophene-ethynylene) derivative through a palladium- and copper-cocatalyzed cross-coupling reaction.

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (catalyst)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

Toluene (anhydrous)

-

Diisopropylamine (DIPA) (base and solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-ethynylthiophene (1.00 g, 4.92 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.10 mmol, 2 mol%), CuI (19 mg, 0.10 mmol, 2 mol%), and PPh₃ (105 mg, 0.40 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (20 mL) and diisopropylamine (10 mL) to the flask via syringe.

-

Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring under a positive pressure of inert gas. The reaction progress can be monitored by the gradual increase in viscosity of the solution. The polymerization is typically carried out for 24-48 hours.

-

Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol (400 mL) with stirring. The polymer will precipitate as a solid.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with methanol and acetone to remove residual catalyst and unreacted monomer.

-

Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

Expected Results:

-

Appearance: Dark-colored solid (typically brown or black).

-

Solubility: Expected to be soluble in common organic solvents like chloroform, tetrahydrofuran (THF), and toluene.

-

Molecular Weight (representative): Mn = 5,000 - 20,000 g/mol , PDI = 1.5 - 2.5.

-

Conductivity (doped, representative): 10⁻⁴ to 10⁻¹ S/cm.

Method 2: Glaser-Hay Oxidative Polymerization of 2-Bromo-5-ethynylthiophene

This protocol details the synthesis of a poly(thiophene-diyne) derivative through the oxidative coupling of the terminal alkyne.[3]

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Methanol (for precipitation)

-

Air or Oxygen (oxidant)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-ethynylthiophene (1.00 g, 4.92 mmol) in anhydrous dichloromethane (50 mL).

-

Catalyst and Ligand Addition: Add CuCl (49 mg, 0.49 mmol, 10 mol%) and TMEDA (0.74 mL, 4.92 mmol) to the solution.

-

Polymerization: Stir the reaction mixture vigorously at room temperature, open to the air, or with a gentle stream of air or oxygen bubbling through the solution. The reaction is typically allowed to proceed for 12-24 hours. A color change and the formation of a precipitate may be observed.

-

Polymer Precipitation: Concentrate the reaction mixture under reduced pressure. Add methanol (200 mL) to precipitate the polymer completely.

-

Purification: Collect the polymer by filtration and wash thoroughly with methanol to remove the catalyst and any unreacted monomer. Further purification can be achieved by dissolving the polymer in a minimal amount of chloroform and re-precipitating it in methanol.

-

Drying: Dry the polymer under vacuum at 40 °C for 24 hours.

Expected Results:

-

Appearance: Dark, insoluble powder.

-

Solubility: Generally expected to have lower solubility compared to the Sonogashira polymer due to the rigid diyne linkages. May require solvents like 1,2-dichlorobenzene for processing.

-

Molecular Weight (representative): Oligomers to low molecular weight polymers are typically expected.

-

Conductivity (doped, representative): Expected to be in the semiconductor range, potentially lower than the Sonogashira polymer.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Sonogashira polymerization.

Caption: Experimental workflow for Glaser-Hay polymerization.

Caption: Logical relationship of polymerization methods.

Concluding Remarks

The polymerization of 2-Bromo-5-ethynylthiophene offers a versatile platform for the synthesis of novel conducting polymers. The choice between Sonogashira polycondensation and Glaser-Hay oxidative coupling allows for the rational design of polymer backbones with either alternating thiophene-ethynylene or thiophene-diyne structures. The protocols provided herein serve as a comprehensive guide for researchers to explore the synthesis and characterization of these promising materials. Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be crucial for their application in advanced electronic and biomedical devices.

References

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-5-ethynylthiophene in Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-5-ethynylthiophene is a versatile heterocyclic building block crucial for the synthesis of advanced organic electronic materials. Its structure, featuring both a reactive bromine atom and an ethynyl group, allows for its incorporation into conjugated polymers through various cross-coupling reactions, most notably Sonogashira coupling.[1] This enables the precise construction of π-conjugated backbones with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This document provides detailed application notes for a representative donor-acceptor copolymer synthesized using a derivative of 2-Bromo-5-ethynylthiophene, along with comprehensive experimental protocols for its synthesis and device fabrication.

I. Application Notes: A Representative Donor-Acceptor Copolymer

For the purpose of these notes, we will consider a hypothetical yet representative copolymer: Poly[(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-(5,5'-ethynediyl-bis(thiophene))] (PBDT-TT) . In this polymer, the electron-rich benzodithiophene (BDT) unit acts as the donor, while the thiophene-ethynylene-thiophene segment, derived from a 2-Bromo-5-ethynylthiophene precursor, contributes to the conjugated backbone and influences the material's electronic properties.

Molecular Structure of PBDT-TT:

References

Application Notes and Protocols for 2-Bromo-5-ethynylthiophene in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethynylthiophene is a versatile bifunctional monomer that holds significant promise in the field of material science, particularly for the synthesis of novel conjugated polymers. Its unique structure, featuring a polymerizable ethynyl group and a reactive bromo-substituent, allows for the creation of advanced materials with tunable electronic, optical, and physical properties. These resulting polymers, often categorized as poly(ethynylthiophene)s, are being explored for a wide range of applications, including organic electronics, sensors, and functional scaffolds in drug development.

The presence of the bromine atom on the thiophene ring offers a valuable site for post-polymerization modification through various cross-coupling reactions. This feature enables the fine-tuning of the polymer's properties, such as solubility, bandgap, and charge transport characteristics, making 2-Bromo-5-ethynylthiophene a key building block for tailor-made functional materials. This document provides detailed application notes and experimental protocols for the polymerization of 2-Bromo-5-ethynylthiophene and the characterization of the resulting polymers.

Physicochemical Properties of 2-Bromo-5-ethynylthiophene

A summary of the key physicochemical properties of the 2-Bromo-5-ethynylthiophene monomer is presented in the table below.

| Property | Value |

| CAS Number | 105995-73-1 |

| Molecular Formula | C₆H₃BrS |

| Molecular Weight | 187.06 g/mol |

| Appearance | Not specified, typically a liquid or low-melting solid |

| Boiling Point | Not specified |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |

Polymerization Protocols

The dual functionality of 2-Bromo-5-ethynylthiophene allows for several polymerization strategies. The following sections detail protocols for three common methods: Sonogashira cross-coupling polymerization, Glaser-Hay coupling, and Rhodium-catalyzed polymerization.

Protocol 1: Sonogashira Cross-Coupling Polymerization

This method utilizes a palladium-copper co-catalyzed cross-coupling reaction between the bromo and ethynyl functionalities of the monomer to form a conjugated polymer.

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)

-

Toluene (co-solvent, optional)

-

Anhydrous, deoxygenated solvents

-

Standard Schlenk line and glassware

Experimental Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-5-ethynylthiophene (1 equivalent) in a mixture of degassed triethylamine and toluene (e.g., 4:1 v/v).

-

To this solution, add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).

-

Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature and dilute with toluene or chloroform.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration, wash thoroughly with the non-solvent to remove residual catalyst and unreacted monomer.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram of Sonogashira Polymerization Workflow:

Caption: Workflow for Sonogashira polymerization.

Protocol 2: Glaser-Hay Coupling Polymerization

This method involves the oxidative coupling of the terminal alkyne groups of the monomer, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (typically oxygen from air).[1][2][3][4]

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)

-

Oxygen (from air or supplied)

Experimental Procedure:

-

Dissolve 2-Bromo-5-ethynylthiophene (1 equivalent) in the chosen anhydrous solvent in a flask open to the air (or with a gentle stream of air bubbling through the solution).

-

In a separate vial, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of the same solvent.

-

Add the catalyst solution to the monomer solution with vigorous stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may indicate polymer formation.

-

Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to remove the copper catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and precipitate the polymer in a non-solvent like methanol.

-

Collect the polymer by filtration, wash, and dry under vacuum.

Diagram of Glaser-Hay Coupling Workflow:

Caption: Workflow for Glaser-Hay coupling polymerization.

Protocol 3: Rhodium-Catalyzed Polymerization

Rhodium catalysts, such as [Rh(nbd)Cl]₂, can effectively polymerize monosubstituted acetylenes to yield stereoregular polymers.[5][6][7][8][9]

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Bis(norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) (catalyst)

-

Triethylamine (Et₃N) or another suitable co-catalyst/base

-

Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

-

Standard Schlenk line and glassware

Experimental Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-5-ethynylthiophene (1 equivalent) in the chosen anhydrous solvent.

-

In a separate flask, dissolve the [Rh(nbd)Cl]₂ catalyst in a small amount of the same solvent.

-

Add the co-catalyst (e.g., triethylamine, 1-2 equivalents) to the monomer solution.

-

Inject the catalyst solution into the monomer solution with vigorous stirring.

-

Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours).

-

Terminate the polymerization by exposing the solution to air.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of Poly(2-Bromo-5-ethynylthiophene)

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

| Characterization Technique | Purpose | Expected Results |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the polymer. | Disappearance of the ethynyl proton signal and broadening of aromatic signals. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymerization and absence of monomer. | Disappearance or significant reduction of the C≡C-H stretching vibration (~3300 cm⁻¹) and C≡C stretching vibration (~2100 cm⁻¹). |

| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). | Provides information on the chain length and distribution of the polymer. |

| UV-Vis Spectroscopy | To study the electronic absorption properties and estimate the optical bandgap. | Broad absorption bands in the visible region, indicative of a conjugated system. |

| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction peaks. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |

Representative Data for Poly(ethynylthiophene) Derivatives

The following table presents typical data ranges for polymers derived from ethynylthiophene monomers, which can be used as a benchmark for characterization.

| Property | Typical Value Range |

| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 3.0 |

| Optical Bandgap (from UV-Vis) | 1.8 - 2.5 eV |

| HOMO Level (from CV) | -5.0 to -5.5 eV |

| LUMO Level (from CV) | -2.8 to -3.5 eV |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |

Post-Polymerization Modification

The bromine atom on the polymer backbone serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, alkyl, or amino groups to tailor the polymer's properties for specific applications.

Diagram of Post-Polymerization Modification Logic:

Caption: Post-polymerization modification pathways.

Conclusion

2-Bromo-5-ethynylthiophene is a highly valuable monomer for the synthesis of functional conjugated polymers. The variety of available polymerization methods, coupled with the potential for post-polymerization modification, provides a rich platform for the design and creation of novel materials with tailored properties for advanced applications in material science and beyond. The protocols and data presented in these application notes serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(ethynylthiophene)s.

References

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. Synthesis and characterization of polyacetylene with side-chain thiophene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Application Notes: Harnessing 2-Bromo-5-ethynylthiophene in Click Chemistry for Advanced Synthesis

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction is lauded for its simplicity, high selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[5][6]

Application of 2-Bromo-5-ethynylthiophene

2-Bromo-5-ethynylthiophene is a versatile heterocyclic building block for drug discovery and materials science. Its utility stems from two key functional groups:

-

Terminal Alkyne: The ethynyl group serves as a reactive handle for the CuAAC reaction, enabling covalent linkage to any molecule bearing an azide group.

-

Bromo Group: The bromine atom provides a site for subsequent post-functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.

This dual functionality allows for a modular and efficient approach to synthesizing complex molecules. First, the triazole core can be constructed via click chemistry, followed by diversification at the thiophene ring. The resulting 1,2,3-triazole ring is not merely a passive linker; it is a rigid, stable structure that can participate in hydrogen bonding and dipole interactions, often acting as a key pharmacophore that enhances binding to biological targets.[2][4]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Bromo-5-ethynylthiophene

This protocol details a general procedure for the CuAAC reaction between 2-Bromo-5-ethynylthiophene and an organic azide.

Materials and Reagents

-

2-Bromo-5-ethynylthiophene

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solution of Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware (reaction flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-Bromo-5-ethynylthiophene (1.0 eq) and the chosen organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a ~0.1 M concentration of the limiting reagent).

-

Stir the mixture at room temperature to ensure complete dissolution.

-

-

Catalyst Addition:

-

In a separate vial, prepare a fresh aqueous solution of Copper(II) Sulfate Pentahydrate (0.02 M).

-

In another vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.1 M).

-

To the stirring reaction mixture, add the CuSO₄ solution (2 mol%).

-

Subsequently, add the Sodium Ascorbate solution (10 mol%) to initiate the reaction. The in-situ reduction of Cu(II) to the active Cu(I) catalyst is often indicated by a slight color change.[7][8]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC, typically using a mobile phase of ethyl acetate and hexanes. The disappearance of the limiting starting material (alkyne or azide) indicates completion. Reactions are often complete within 1 to 4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench it by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(benzyl)-4-(5-bromothiophen-2-yl)-1H-1,2,3-triazole.

-

-

Characterization:

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 1-(benzyl)-4-(5-bromothiophen-2-yl)-1H-1,2,3-triazole.

| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-ethynylthiophene | Benzyl Azide | CuSO₄ (2 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | Room Temp | 1.5 | ~85-95% |

Yields are representative and can vary based on the specific azide used and purification efficiency.

Visualization of Workflow and Chemistry

Caption: General reaction scheme for the CuAAC click chemistry reaction.

References

- 1. Click Chemistry | AAT Bioquest [aatbio.com]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Synthesis of Poly(2-bromo-5-ethynylthiophene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conducting polymers with significant potential in various fields, including organic electronics, biosensors, and drug delivery systems.[1][2] The functionalization of the polythiophene backbone is crucial for tailoring its properties for specific applications. The monomer, 2-Bromo-5-ethynylthiophene, offers a unique platform for synthesizing functional polythiophenes. The presence of a polymerizable thiophene core, a bromine atom for potential cross-coupling reactions, and a reactive ethynyl group for post-polymerization modification via "click" chemistry makes the resulting polymer, poly(2-bromo-5-ethynylthiophene), a versatile material for further chemical elaboration.[3] This document provides a detailed protocol for the synthesis of poly(2-bromo-5-ethynylthiophene) via chemical oxidative polymerization using iron(III) chloride (FeCl₃) and discusses its potential applications, particularly in the realm of drug development.

Synthesis of Poly(2-bromo-5-ethynylthiophene)

Chemical oxidative polymerization with FeCl₃ is a widely used and straightforward method for the synthesis of polythiophenes.[4][5][6] This method involves the oxidation of the thiophene monomer to form radical cations, which then couple to form the polymer chain.

Experimental Protocol: Chemical Oxidative Polymerization with FeCl₃

Materials:

-

2-Bromo-5-ethynylthiophene (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (CHCl₃) (solvent)

-

Methanol (for precipitation and washing)

-

Ammonia solution (for de-doping)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Soxhlet extraction apparatus

Procedure:

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-ethynylthiophene (1.0 g, 4.92 mmol) in 50 mL of anhydrous chloroform under an argon atmosphere. Stir the solution until the monomer is completely dissolved.

-

Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ (3.20 g, 19.7 mmol, 4 equivalents) in 20 mL of anhydrous chloroform.

-

Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over 30 minutes. The reaction mixture will gradually change color to a dark, deep green or black, indicating polymerization.

-

Reaction Time: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere with continuous stirring.

-

Polymer Precipitation: After 24 hours, pour the reaction mixture into 250 mL of methanol to precipitate the polymer. A dark solid will form.

-

Washing: Filter the crude polymer using a Büchner funnel and wash it thoroughly with methanol until the filtrate becomes colorless to remove any remaining FeCl₃ and oligomers.

-

De-doping: To obtain the neutral form of the polymer, stir the solid polymer in a dilute ammonia solution for 2 hours.

-

Final Washing: Filter the polymer again and wash it with methanol and then with deionized water until the filtrate is neutral.

-

Purification by Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight impurities. The purified polymer is then extracted with chloroform.

-

Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours to yield a dark powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesized poly(2-bromo-5-ethynylthiophene). These values are representative and based on typical results for similar polythiophenes synthesized by oxidative polymerization.[7][8] Actual results may vary depending on the specific reaction conditions.

| Parameter | Expected Value | Method of Analysis |

| Yield (%) | 70-85 | Gravimetric |

| Number Average Molecular Weight (Mₙ) (kDa) | 8 - 15 | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mₙ) (kDa) | 16 - 35 | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mₙ/Mₙ) |

| UV-Vis Absorption (λₘₐₓ in CHCl₃) (nm) | 420 - 450 | UV-Vis Spectroscopy |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of poly(2-bromo-5-ethynylthiophene).

Applications in Drug Development

The synthesized poly(2-bromo-5-ethynylthiophene) is a promising material for various applications in drug development due to its unique chemical structure.

-

Drug Delivery: The pendant ethynyl groups on the polymer backbone are readily available for post-polymerization modification via copper-catalyzed or copper-free "click" chemistry. This allows for the covalent attachment of therapeutic agents, targeting ligands, or solubility-enhancing moieties. The conjugated polymer backbone could also enable controlled drug release triggered by electrical or light stimuli.

-

Biosensors: The conducting nature of the polythiophene backbone makes it suitable for the development of electrochemical biosensors. The ethynyl groups can be functionalized with biorecognition elements such as antibodies, enzymes, or DNA aptamers for the specific detection of disease biomarkers.[2]

-

Bioimaging: By attaching fluorescent dyes to the ethynyl side chains, the polymer can be transformed into a fluorescent probe for cellular imaging. The polythiophene backbone may also exhibit intrinsic fluorescence that can be modulated upon binding to specific analytes.

Signaling Pathway Diagram (Hypothetical Application)

The following diagram illustrates a hypothetical signaling pathway for a drug delivery system based on functionalized poly(2-bromo-5-ethynylthiophene).

Caption: Hypothetical pathway for targeted drug delivery using a functionalized polythiophene.

References

- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A versatile route to polythiophenes with functional pendant groups using alkyne chemistry [beilstein-journals.org]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MALDI-ToF analysis of polythiophene: use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl- 2-propenylidene]malononitrile-DCTB-as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of organic materials in Organic Field-Effect Transistors (OFETs). This document includes a summary of the performance of various organic semiconductors, detailed experimental protocols for device fabrication and characterization, and graphical representations of key processes.

Introduction to Organic Field-Effect Transistors (OFETs)

An Organic Field-Effect Transistor (OFET) is a type of field-effect transistor that utilizes an organic semiconductor material as the active channel.[1] OFETs are foundational components in the field of organic electronics, offering advantages such as mechanical flexibility, low-cost fabrication, and the potential for large-area applications.[2][3] These characteristics make them highly suitable for a range of innovative applications, including flexible displays, electronic paper, radio-frequency identification (RFID) tags, and various types of sensors.[2][4][5]

The basic structure of an OFET consists of three terminals: a source, a drain, and a gate.[3] The current flow between the source and drain through the organic semiconductor layer is modulated by the voltage applied to the gate electrode, which is separated from the semiconductor by a dielectric layer.[6]

Applications of OFETs

The unique properties of OFETs have led to their exploration in numerous fields:

-

Flexible Electronics: The inherent flexibility of organic materials allows for the fabrication of OFETs on plastic substrates, enabling the development of bendable and wearable electronic devices.[2][7]

-

Biosensors: OFETs are highly sensitive to changes in their local environment, making them excellent candidates for biosensing applications.[8] They can be functionalized to detect specific biological molecules, such as glucose and DNA, by monitoring changes in the transistor's electrical characteristics upon analyte binding.[2][9]

-

Memory Devices: OFETs can be engineered to exhibit memory functions, where the device can retain its electrical state (on or off) even after the gate voltage is removed. This has led to the development of flexible and transparent memory arrays.[10]

-

Phototransistors: By using photoresponsive organic semiconductors, OFETs can be designed to act as photodetectors with high sensitivity and signal amplification.[7]

Data Presentation: Performance of Organic Semiconductor Materials

The performance of an OFET is largely determined by the properties of the organic semiconductor used. Key performance metrics include charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[8] The following tables summarize the performance of several common p-type and n-type organic semiconductors.

Table 1: Performance of Representative p-Type Organic Semiconductors in OFETs

| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Pentacene | Vacuum Deposition | 3.0 | > 106 | [11] |

| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) | Solution Processing | 0.10 | 106 | [3] |

| Poly(3-hexylthiophene) (P3HT) | Solution Processing | ~10-2 | > 104 | [7] |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Deposition | > 10 | > 107 | [12] |

| 2,7-Dioctyl[7]benzothieno[3,2-b][7]benzothiophene (C8-BTBT) | Solution Processing | 31.3 | > 106 | [6] |

| Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | Solution Processing | 1.0 | > 106 | [13] |

Table 2: Performance of Representative n-Type Organic Semiconductors in OFETs

| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Fullerene (C60) | Vacuum Deposition | 2.9 | > 106 | [14] |

| [11][11]-Phenyl-C61-butyric acid methyl ester (PCBM) | Solution Processing | 0.2 | > 105 | [15] |